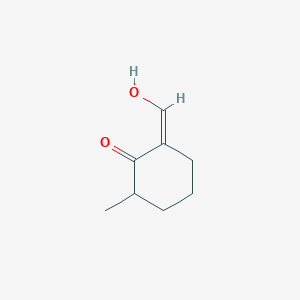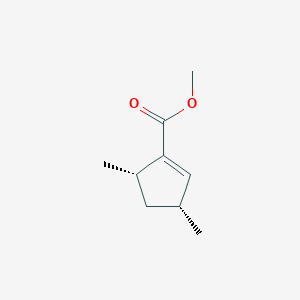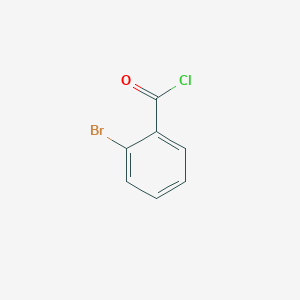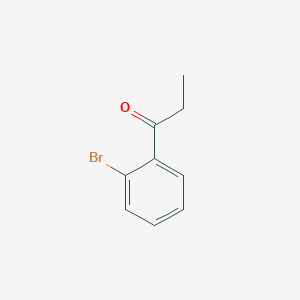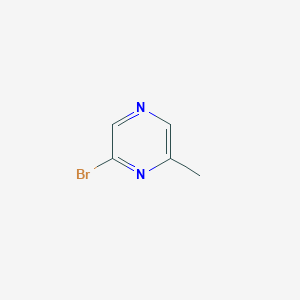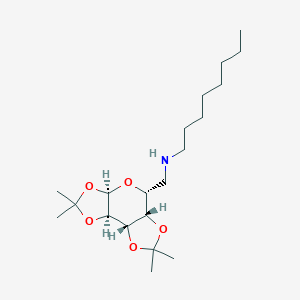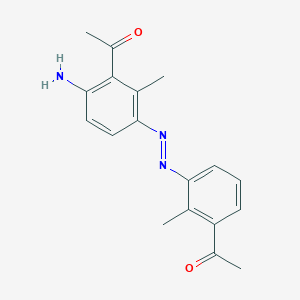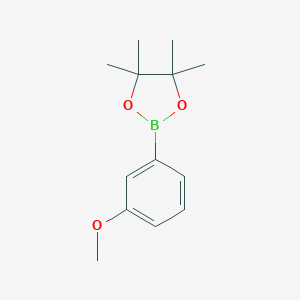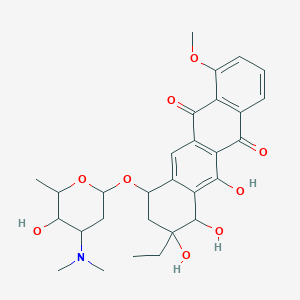![molecular formula C27H36O2S B130300 17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one CAS No. 71507-77-2](/img/structure/B130300.png)
17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one
Vue d'ensemble
Description
The compound 17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one is a steroid derivative, which is structurally related to various other androstene compounds that have been synthesized and studied for their biological activities. These compounds are generally of interest due to their potential pharmacological properties, including anti-inflammatory and enzyme inhibition activities.
Synthesis Analysis
The synthesis of related androstene derivatives often involves multi-step chemical reactions that may include oxidation, reduction, hydroxylation, and other transformations. For instance, the synthesis of 17beta-amino-steroids is achieved through a two-stage amination process, starting from a 3beta-methoxy-5-androstene nucleus . Similarly, the synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from dehydroepiandrosterone (DHEA) involves microbial hydroxylation followed by chemical steps . These methods demonstrate the complexity and versatility of synthetic approaches in steroid chemistry.
Molecular Structure Analysis
The molecular structure of steroid derivatives is crucial for their biological activity. X-ray crystallographic analysis has been used to determine the structure of related compounds, such as 17alpha-hydroxy-17-methylandrost-4-ene-17-one, revealing details about the conformation of the steroid rings and the overall three-dimensional arrangement of the molecule . These structural insights are essential for understanding the interaction of steroids with their biological targets.
Chemical Reactions Analysis
Steroid derivatives undergo various chemical reactions that modify their structure and, consequently, their biological properties. For example, the inactivation of aromatase by 17beta-hydroxy-10-methylthioestra-1,4-dien-3-one involves time-dependent pathways, one of which requires NADPH activation . This highlights the dynamic nature of steroid interactions with enzymes and the potential for designing inhibitors with specific reaction mechanisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of steroid derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups and the stereochemistry of the molecule can significantly affect these properties. For instance, the crystal structure analysis provides insights into the intermolecular interactions that can influence the compound's physical state and reactivity . Understanding these properties is crucial for the development of pharmaceutical formulations and for predicting the behavior of these compounds in biological systems.
Applications De Recherche Scientifique
Regulation of Steroid Hormones
Research on compounds structurally similar to 17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one, particularly those involved in the regulation of steroid hormones such as estrogens and androgens, highlights their significant role. The 17beta-hydroxysteroid dehydrogenases (17beta-HSDs) are enzymes that regulate the concentration of steroid hormones by catalyzing the reduction of 17-ketosteroids or the oxidation of 17beta-hydroxysteroids. These enzymes are pivotal in the biosynthesis of sex steroids from cholesterol, suggesting that inhibitors targeting these enzymes could control the concentration of estrogens and androgens, offering therapeutic benefits in treating hormone-sensitive pathologies like various cancers and metabolic disorders (Poirier, 2003).
Therapeutic Applications
The manipulation of steroid hormone concentrations through the inhibition of 17beta-HSDs opens up therapeutic avenues, particularly for estrogeno-sensitive and androgeno-sensitive pathologies. This includes the potential for treating prostate cancer, benign prostatic hyperplasia, acne, hirsutism, and various forms of cancer such as breast, ovarian, and endometrial cancers. The specificity of drug action achieved by targeting particular 17beta-HSD isozymes suggests a tailored approach in drug development for controlling diseases related to steroid hormone imbalance (Poirier, 2009).
Insights into Steroidogenesis and Intracrine Regulation
Further research into the 17beta-HSD family elucidates the complex regulation of steroidogenesis and intracrine actions within human tissues. These enzymes' activities are not limited to classical steroidogenic tissues but extend to a variety of peripheral intracrine tissues, indicating a broader physiological role. Understanding these pathways provides insights into the fine regulation of steroid hormones at the cellular level, with implications for developing drugs with selective actions for specific clinical outcomes. The knowledge gained from studying these enzymes contributes to our understanding of hormonal regulation and its impact on diseases, offering potential strategies for therapeutic intervention and drug development (Poirier, 2003).
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-4-(phenylsulfanylmethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O2S/c1-25-14-13-24(28)20(17-30-18-7-5-4-6-8-18)21(25)10-9-19-22(25)11-15-26(2)23(19)12-16-27(26,3)29/h4-8,19,22-23,29H,9-17H2,1-3H3/t19-,22+,23+,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHICPNHMULZDY-AYEIPMSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)CSC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)CSC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one | |
CAS RN |
71507-77-2 | |
| Record name | Androst-4-en-3-one, 17-hydroxy-17-methyl-4-[(phenylthio)methyl]-, (17β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71507-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17β-hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




